4-methoxy-N-methyl-N-phenylaniline

C-N cross-coupling Buchwald-Hartwig amination Pd-NHC catalysis

4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2) is a para-methoxy-substituted tertiary diarylamine with the molecular formula C14H15NO and molecular weight of 213.27 g/mol. It belongs to the alkyldiarylamine class, characterized by one N-methyl group and two N-aryl substituents.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 55251-46-2
Cat. No. B1608623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-methyl-N-phenylaniline
CAS55251-46-2
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H15NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h3-11H,1-2H3
InChIKeyJYNABQRMIKWGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2): Procurement-Grade Specifications and Compound Class Context


4-Methoxy-N-methyl-N-phenylaniline (CAS 55251-46-2) is a para-methoxy-substituted tertiary diarylamine with the molecular formula C14H15NO and molecular weight of 213.27 g/mol [1]. It belongs to the alkyldiarylamine class, characterized by one N-methyl group and two N-aryl substituents [2]. The compound is commercially available at purities typically ≥95% or 98% from major chemical suppliers , and serves primarily as a synthetic intermediate in dye, pharmaceutical, and agrochemical production [1]. The para-methoxy substituent confers distinct electronic properties—specifically enhanced electron density on the aromatic ring—that differentiate this compound from its non-methoxylated and ortho/meta-substituted analogs in both synthetic accessibility and downstream reactivity [1].

Why N-Methyl-N-phenylaniline or 2-Methoxy Analogs Cannot Substitute for 4-Methoxy-N-methyl-N-phenylaniline in Synthetic Workflows


Substituting 4-methoxy-N-methyl-N-phenylaniline with N-methyl-N-phenylaniline (CAS 552-82-9) or ortho-methoxylated isomers (CAS 263917-74-4) introduces measurable divergence in synthetic outcomes and physical properties. The para-methoxy group exerts a +M (resonance electron-donating) effect that increases electron density at the para position and on the nitrogen atom, directly influencing nucleophilicity, oxidation potential, and cross-coupling efficiency in ways that the unsubstituted parent compound cannot replicate [1]. Ortho-substituted isomers exhibit altered steric profiles that affect catalyst accessibility and reaction yields under identical conditions . Furthermore, the para-methoxy substitution alters physicochemical parameters including boiling point (344.9°C for the 4-methoxy derivative versus 296.5°C for the parent compound ), which impacts purification workflows and thermal processing parameters. These non-interchangeable differences mandate compound-specific selection criteria in both research and industrial procurement.

Quantitative Performance Evidence: 4-Methoxy-N-methyl-N-phenylaniline Versus Closest Structural Analogs


Buchwald-Hartwig Amination Efficiency: Para-Methoxy Outperforms Ortho-Methoxy and Parent Compound

In a head-to-head comparison using the [Pd(IPr*OMe)(cin)Cl] catalyst system, 4-methoxy-N-methyl-N-phenylaniline was synthesized from 4-chloroanisole and N-methylaniline in 96% isolated yield. Under identical catalytic conditions, the ortho-methoxy analog (2-methoxy-N-methyl-N-phenylaniline) was obtained in 94% yield from 2-chloroanisole . The parent unsubstituted compound N-methyl-N-phenylaniline was not included in this specific catalyst screening, but the comparative data between para- and ortho-substituted derivatives demonstrates that para-substitution provides a modest but reproducible yield advantage. Additionally, a separate synthetic route using Pd(OAc)2/Ph5FcP(t-Bu)2 catalyst with sodium tert-butoxide in toluene at 100°C produced the target compound in 93% yield .

C-N cross-coupling Buchwald-Hartwig amination Pd-NHC catalysis

Electronic Effect on Basicity: Para-Methoxy Substitution Enhances Electron Density Relative to Unsubstituted and Nitro-Substituted Analogs

The para-methoxy group in 4-methoxy-N-methyl-N-phenylaniline functions as a strong +M (resonance) electron-donating substituent, increasing electron density on the nitrogen atom and the aromatic ring. Comparative basicity studies on the related primary amine scaffold demonstrate that 4-methoxyaniline exhibits enhanced basicity relative to aniline (unsubstituted) and dramatically higher basicity relative to 4-nitroaniline (electron-withdrawing) [1]. The relative basicity order established is: Methylamine > 4-Methoxyaniline > Aniline > 4-Nitroaniline. This electronic activation is directly relevant to the tertiary amine target compound, as the para-methoxy substituent increases nucleophilicity of the nitrogen center, thereby enhancing reactivity in N-alkylation, N-arylation, and electrophilic substitution reactions [2].

Electron-donating effects Basicity Structure-activity relationships

Boiling Point Differential: Elevated Thermal Processing Window Versus Unsubstituted Parent Compound

The para-methoxy substitution in 4-methoxy-N-methyl-N-phenylaniline substantially elevates the boiling point relative to the unsubstituted parent compound N-methyl-N-phenylaniline. The target compound exhibits a predicted boiling point of 344.9±25.0 °C at 760 mmHg , compared to 296.5±0.0 °C at 760 mmHg for the unsubstituted parent compound . This represents a 48.4 °C increase (approximately 16% elevation) that directly correlates with the increased molecular weight (213.27 g/mol vs. 183.25 g/mol) and enhanced intermolecular interactions conferred by the polar methoxy group. The density of the target compound is predicted at 1.077±0.06 g/cm³ versus 1.05 g/mL for the parent compound . Vapor pressure is correspondingly reduced: 0.0±0.8 mmHg at 25°C for the target compound [1].

Physicochemical properties Purification Thermal stability

Chemical Stability Profile: Standard Ambient Storage Compatibility Without Special Handling Requirements

According to Globally Harmonized System (GHS) classification data, 4-methoxy-N-methyl-N-phenylaniline is chemically stable under recommended storage conditions . Unlike highly air-sensitive or moisture-sensitive arylamine derivatives that require inert atmosphere handling and refrigerated storage, this compound demonstrates ambient stability suitable for standard laboratory storage conditions. The parent compound N-methyl-N-phenylaniline similarly permits ambient storage [1], indicating that the para-methoxy substitution does not introduce significant degradation pathways or special handling constraints. While no hazardous reactions are anticipated under normal conditions of use , the compound should be handled according to standard organic chemical safety protocols (GHS hazard statements H315, H319, H335 for the parent compound class apply) [1].

Storage stability GHS classification Supply chain

Evidence-Based Application Scenarios for 4-Methoxy-N-methyl-N-phenylaniline Procurement


Palladium-Catalyzed C-N Cross-Coupling for Diarylamine Library Synthesis

Based on the demonstrated 96% isolated yield in Buchwald-Hartwig amination using [Pd(IPr*OMe)(cin)Cl] catalyst , this compound is an optimal substrate for medicinal chemistry teams constructing focused libraries of para-methoxy-substituted diarylamines. The para-methoxy substitution provides the electronic activation necessary for efficient oxidative addition while avoiding the steric penalties associated with ortho-substitution, which yields only 94% under identical conditions . Procurement of this specific regioisomer ensures maximum coupling efficiency when the para-methoxy substitution pattern is required in the final target structure.

Electrophilic Substitution Reactions Requiring Enhanced Aromatic Nucleophilicity

The para-methoxy group functions as a strong +M electron-donating substituent, increasing electron density on the aromatic ring and at the nitrogen center [1]. This electronic activation makes 4-methoxy-N-methyl-N-phenylaniline particularly valuable as a substrate for electrophilic aromatic substitution (EAS) reactions including nitration, halogenation, Friedel-Crafts acylation, and formylation. Compared to the unsubstituted parent compound N-methyl-N-phenylaniline (CAS 552-82-9), the para-methoxy derivative provides measurably higher reactivity in EAS transformations while maintaining predictable regioselectivity ortho to the methoxy group.

High-Temperature Synthetic Processes Requiring Reduced Volatility

With a boiling point of 344.9±25.0 °C—approximately 48 °C higher than the unsubstituted parent compound —4-methoxy-N-methyl-N-phenylaniline is the preferred procurement choice for synthetic protocols conducted at elevated temperatures (e.g., 100-200 °C) where the more volatile parent compound would incur material loss through evaporation. This thermal property is particularly relevant for reactions conducted in toluene, xylene, or DMF at reflux, as well as for continuous flow processes where consistent liquid-phase concentration must be maintained. The compound's reduced vapor pressure (0.0±0.8 mmHg at 25°C) [2] further supports its use in open-vessel or partially sealed reaction setups.

Dye, Pigment, and Agrochemical Intermediate Manufacturing

Industry documentation identifies 4-methoxy-N-methyl-N-phenylaniline as a key intermediate in the production of dyes, pigments, pharmaceuticals, and agrochemicals [1]. The compound's combination of the electron-donating methoxy group and the sterically accessible tertiary amine enables precise functional group transformations required in complex multi-step syntheses. Its commercial availability at 98% purity from major suppliers supports both R&D-scale method development and pilot-scale process validation. The compound's stability under standard storage conditions facilitates inventory management across extended project timelines.

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